molecular formula C17H18ClNO B2872820 2-chloro-N-(2,6-diethylphenyl)benzamide CAS No. 196712-99-9

2-chloro-N-(2,6-diethylphenyl)benzamide

Cat. No.: B2872820
CAS No.: 196712-99-9
M. Wt: 287.79
InChI Key: ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
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Description

Overview of N-Aryl Amide Chemistry and its Academic Significance

N-aryl amides, also known as anilides, are a significant class of organic compounds characterized by an amide linkage to an aromatic ring. The amide bond is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins and peptides. researchgate.net The presence of the N-aryl moiety imparts unique electronic and structural properties to the amide group, influencing its reactivity and conformation.

The academic significance of N-aryl amides is vast. They are pivotal intermediates in organic synthesis and are found in a wide array of pharmaceuticals, agrochemicals, and natural products. researchgate.netfishersci.com The synthesis of N-aryl amides is a widely practiced chemical reaction, yet challenges remain, particularly in forming these bonds with high efficiency and stereocontrol, especially in sterically demanding environments. acs.orgnih.gov Research in this area continues to focus on developing novel catalytic systems and reaction conditions to overcome these synthetic hurdles. researchgate.net

Structural Classification and Relevance of Benzamide (B126) Derivatives

Benzamide derivatives are a subclass of N-aryl amides where the acyl group is derived from benzoic acid or its substituted analogs. wikipedia.org These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. ontosight.aimdpi.com The benzamide scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets.

Structurally, benzamide derivatives can be classified based on the substitution patterns on both the benzoyl and the N-aryl rings. These substitutions play a crucial role in modulating the compound's physicochemical properties and biological activity. For instance, substituted benzamides have been developed as antipsychotic and antidepressant agents, acting as selective antagonists of dopamine (B1211576) receptors. nih.gov The specific nature and position of substituents can influence receptor affinity, selectivity, and pharmacokinetic profiles.

Positioning of 2-chloro-N-(2,6-diethylphenyl)benzamide within Advanced Organic Chemistry

This compound is a sterically hindered N-aryl amide. Its structure presents several key features that are of interest in advanced organic chemistry:

Steric Hindrance: The two ethyl groups on the N-phenyl ring, ortho to the nitrogen atom, create significant steric bulk. This hindrance can restrict the rotation around the N-aryl and amide bonds, influencing the molecule's conformation.

Ortho-Substitution on the Benzoyl Ring: The chlorine atom at the ortho position of the benzoyl group can influence the electronic properties of the carbonyl group and may participate in intramolecular interactions.

Synthetic Challenge: The combination of steric hindrance from both the N-aryl and benzoyl moieties makes the synthesis of this molecule a non-trivial task, often requiring specialized coupling reagents or reaction conditions. chimia.chnih.gov

These features make this compound and related compounds excellent models for studying the impact of steric and electronic effects on amide bond formation, conformation, and reactivity.

Current Research Landscape Pertaining to Sterically Hindered Amides

The synthesis of sterically hindered amides remains a significant challenge in organic synthesis. chimia.chnih.gov Conventional amide coupling methods often fail or provide low yields when bulky substrates are involved. researchgate.net Consequently, a substantial amount of research is dedicated to developing new synthetic strategies.

Recent advances in this area include the use of novel coupling reagents that are more effective for hindered systems, the development of catalytic methods that can operate under milder conditions, and the exploration of alternative reaction pathways that bypass the traditional acid-amine condensation. researchgate.netmdpi.com For example, methods involving the coupling of Grignard reagents with isocyanates have shown promise for the synthesis of exceptionally hindered amides. chimia.ch The ongoing research in this field is crucial for accessing complex molecular architectures that are often required for the development of new drugs and materials.

Aims and Scope of Academic Investigation into this compound

While specific academic investigations focusing solely on this compound are not prominent in the available literature, the study of this molecule would likely aim to address several fundamental questions in organic chemistry:

Conformational Analysis: Investigating the preferred three-dimensional structure of the molecule and the rotational barriers around its key single bonds. This could be achieved through techniques like X-ray crystallography and NMR spectroscopy.

Synthetic Methodology: Developing efficient and scalable synthetic routes to this and related sterically hindered benzamides. This would contribute to the broader toolkit of synthetic organic chemists.

Reactivity Studies: Exploring the chemical reactivity of the amide bond and the influence of the steric and electronic environment on its properties.

A closely related compound, 2-chloro-N-(2,6-dimethylphenyl)benzamide , has been synthesized and its crystal structure determined, providing valuable insights into the solid-state conformation of such molecules. researchgate.netnih.gov In this analog, the dihedral angle between the benzoyl and the aniline (B41778) rings is 3.30 (18)°. nih.gov The molecules are linked into chains in the crystal lattice by N—H⋯O hydrogen bonds. nih.gov

Detailed Research Findings

Due to the limited specific data on this compound, this section will present data for the closely related analog, 2-chloro-N-(2,6-dimethylphenyl)benzamide, to provide representative insights into the properties of this class of compounds.

Interactive Data Table: Crystallographic Data for 2-chloro-N-(2,6-dimethylphenyl)benzamide

Crystal Data ParameterValue
Chemical FormulaC15H14ClNO
Molecular Weight259.72
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)4.8322 (3)
b (Å)12.7817 (10)
c (Å)21.8544 (12)
β (°)90.778 (5)
Volume (ų)1349.69 (15)
Z4
Density (calculated) (Mg m⁻³)1.278

Data obtained from the crystallographic study of 2-chloro-N-(2,6-dimethylphenyl)benzamide. researchgate.net

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)benzamide was achieved by a method described by Gowda et al. (2008). nih.gov The purity of the compound was confirmed by its melting point and it was characterized using infrared and NMR spectroscopy. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol (B145695) solution. nih.gov

The structural analysis revealed that one of the ortho-methyl groups on the aniline ring is positioned syn to the N—H bond, while the other is anti. The amide oxygen is syn to the ortho-chloro group on the benzoyl ring. researchgate.net The amide group forms dihedral angles of 63.26 (22)° and 59.88 (23)° with the 2-chlorobenzoyl and the 2,6-dimethylanilino rings, respectively. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 2,6 Diethylphenyl Benzamide

Conventional Synthetic Routes for N-Aryl Benzamides

Conventional methods for synthesizing N-aryl benzamides, including the target compound, have been well-established. These typically involve the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride, often in the presence of a solvent and a base to neutralize the acidic byproduct.

The most direct and common method for synthesizing 2-chloro-N-(2,6-diethylphenyl)benzamide is the nucleophilic acyl substitution reaction between 2,6-diethylaniline (B152787) and 2-chlorobenzoyl chloride. In this reaction, the nitrogen atom of the 2,6-diethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The subsequent elimination of a chloride ion results in the formation of the desired amide bond.

This acylation is analogous to the synthesis of other N-substituted amides where an amine reacts with an acyl chloride. researchgate.net The reaction typically produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is often carried out in the presence of a base to neutralize the HCl, or by using an excess of the starting amine.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.

For similar acylation reactions, solvents like glacial acetic acid are frequently used. google.communi.cz A base, such as sodium acetate (B1210297), is often added to the reaction mixture. google.communi.cz The base serves to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the 2,6-diethylaniline and allows the reaction to proceed to completion.

Temperature control is also vital. While some reactions proceed efficiently at room temperature, others may require gentle heating to increase the reaction rate. sandiego.edu For instance, in the synthesis of a similar compound, the reaction was heated to 40-50 °C for ten minutes to ensure completion. sandiego.edu A typical workup procedure involves pouring the reaction mixture into water to precipitate the crude product, which is then collected by filtration and purified, often by recrystallization from a suitable solvent like ethanol (B145695). ijpsr.infoekb.eg

ParameterConditionPurpose
Solvent Glacial Acetic Acid, DichloromethaneTo dissolve reactants and facilitate the reaction.
Base Sodium Acetate, Triethylamine, PyridineTo neutralize the HCl byproduct. google.communi.czirjmets.com
Temperature 10°C to 50°CTo control the reaction rate and minimize side products. muni.czsandiego.edu
Purification Recrystallization (e.g., from ethanol)To obtain a high-purity final product. ijpsr.infonih.gov

This table presents typical conditions for the acylation of N-aryl amides based on analogous syntheses.

The synthesis of this compound can be understood by examining the synthesis of structurally similar compounds, particularly other N-(2,6-disubstituted phenyl)amides. A notable example is the synthesis of 2-chloro-N-(2,6-dimethylphenyl)benzamide. nih.govresearchgate.net The experimental procedure for this analog involves similar principles of acylating the corresponding 2,6-disubstituted aniline (B41778) with a benzoyl chloride derivative. nih.govresearchgate.net

Another relevant analogue is found in the synthesis of Lidocaine, which involves the preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide as a key intermediate. muni.cz This intermediate is synthesized by reacting 2,6-dimethylaniline (B139824) with chloroacetyl chloride in glacial acetic acid, with sodium acetate added as a base. muni.cz The similarity in the sterically hindered nature of the 2,6-disubstituted aniline core provides valuable insight into the reaction kinetics and conditions necessary for the successful synthesis of the target compound.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, new methods are being developed to reduce the environmental impact of chemical synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. researchgate.netsciforum.net

Solvent-free, or solid-state, synthesis offers a significant green advantage by eliminating the need for potentially hazardous and difficult-to-remove solvents. researchgate.netrsc.org For the synthesis of N-aryl benzamides, solvent-free conditions can be achieved by mixing the reactants, such as an aniline and an acid chloride, directly, sometimes with a solid base like potassium carbonate. researchgate.net The reaction can be initiated by simple grinding or gentle heating. researchgate.netresearchgate.net This approach not only reduces environmental pollution but can also lead to simpler work-up procedures, higher yields, and improved atom economy. rsc.org While specific examples for this compound are not prevalent, the general success of this method for a wide range of N-aryl benzamides suggests its applicability. niscpr.res.in

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. niscpr.res.inresearchgate.net

In the context of N-aryl benzamide (B126) synthesis, microwave-assisted protocols have been successfully applied, often under solvent-free conditions. niscpr.res.in The procedure involves exposing a mixture of the aniline and the acid chloride to microwave irradiation for a short period. niscpr.res.in The rapid and uniform heating provided by microwaves can efficiently drive the reaction to completion with minimal side-product formation. irjmets.com This combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally friendly strategy for the synthesis of compounds like this compound. niscpr.res.in

MethodReaction TimeYieldEnvironmental Impact
Conventional Heating 5-6 hoursModerate to GoodHigher (solvent use, energy consumption)
Microwave Irradiation 5-10 minutesGood to Excellent (50-80%)Lower (reduced time, often solvent-free) researchgate.net

This table provides a comparative overview of conventional versus microwave-assisted synthesis for analogous N-aryl amides.

Ultrasonic Irradiation in Chemical Transformations

The application of ultrasound in chemical synthesis, known as sonochemistry, offers a potent method for accelerating reactions and increasing yields in the formation of amide bonds. ijariie.comnih.gov The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves. ijariie.com This process generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement in chemical reactivity. ijariie.com

In the context of synthesizing N-substituted benzamides, ultrasonic irradiation can be applied to the classical reaction between a carboxylic acid (or its derivative) and an amine. This green chemistry approach often leads to dramatically reduced reaction times, from several hours to mere minutes, and improved yields compared to conventional silent conditions. ijariie.comorgchemres.org For instance, the synthesis of aryl amides from carboxylic acids and isocyanides has been shown to proceed efficiently under ultrasonic irradiation at ambient temperatures, achieving yields between 78-95%. orgchemres.org This methodology avoids the need for harsh reaction conditions or complex catalysts, making it an attractive option for the synthesis of compounds like this compound.

Key advantages of using ultrasonic irradiation in amide synthesis include:

Rate Acceleration: Significant reduction in reaction times. ijariie.comnih.gov

Improved Yields: Higher conversion of reactants to products. ijariie.com

Milder Conditions: Reactions can often be conducted at lower temperatures and pressures. nih.gov

Green Chemistry: Reduces energy consumption and often allows for the use of less hazardous solvents, including water. nih.govresearchgate.net

Catalytic Systems for Sustainable Amide Bond Formation

The formation of the amide bond is one of the most fundamental transformations in organic chemistry, but traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. scispace.com In line with the principles of green chemistry, extensive research has focused on developing catalytic systems for direct amidation that are more atom-economical and environmentally benign. mdpi.comsigmaaldrich.com These catalytic approaches are directly applicable to the synthesis of this compound from 2-chlorobenzoic acid and 2,6-diethylaniline.

Several classes of catalysts have emerged as effective mediators for this transformation:

Boron-Derived Catalysts: Boronic acids have been identified as highly effective catalysts for direct amidation. acs.orgorganic-chemistry.org These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reactions typically require the removal of water, often achieved using molecular sieves or azeotropic distillation. acs.org Various substituted boronic acids have been developed to operate under mild conditions, accommodating a wide range of functionalized substrates. organic-chemistry.org

Metal-Based Catalytic Systems: A number of metal catalysts, including those based on titanium, zirconium, and zinc, have been reported for direct amide formation. acs.orgrsc.org For example, Zirconium(IV) chloride (ZrCl₄) and titanocene (B72419) dichloride (Cp₂ZrCl₂) have proven to be suitable for coupling carboxylic acids and amines. rsc.org These methods, while effective, may require elevated temperatures. rsc.org Zinc catalysts are noted for being inexpensive and environmentally benign. rsc.org

Enzymatic Catalysis: Biocatalysis represents a particularly sustainable route to amide bond formation. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze amidation reactions in anhydrous organic media. nih.govnih.gov This enzymatic approach offers high selectivity and operates under mild conditions, often providing amides with excellent purity and high yields without the need for additives. nih.gov The use of green solvents like cyclopentyl methyl ether further enhances the sustainability of this method. nih.gov

Catalyst SystemTypical Catalyst ExamplesKey AdvantagesCommon Reaction Conditions
Boron-DerivedPhenylboronic acid, 5-methoxy-2-iodophenylboronic acidMild conditions, high functional group tolerance, waste reduction. organic-chemistry.orgAmbient to reflux temperatures, often requires water removal (e.g., molecular sieves). acs.org
Metal-BasedZrCl₄, Ti(OⁱPr)₄, ZnCl₂Inexpensive (e.g., ZnCl₂), effective for direct coupling. rsc.orgOften requires elevated temperatures (up to 110 °C) and anhydrous conditions. acs.orgrsc.org
EnzymaticCandida antarctica lipase B (CALB)High selectivity, extremely mild conditions, environmentally benign, no additives needed. nih.govAnhydrous organic (often green) solvents, moderate temperatures (e.g., 60 °C). nih.gov

Design and Synthesis of Derivatives and Analogues of this compound

The design and synthesis of analogues of a lead compound are crucial for exploring structure-activity relationships (SAR) and optimizing properties. For this compound, this involves modifying its core structure in a systematic and rational manner.

Systematic Modification of Aromatic Substituents

The two aromatic rings in this compound—the 2-chlorobenzoyl moiety and the 2,6-diethylphenyl moiety—are prime targets for systematic modification. Altering the nature, position, and number of substituents can profoundly influence the molecule's steric and electronic properties.

For example, the chloro-substituent on the benzoyl ring can be moved to the meta or para positions or replaced with other halogens (F, Br, I) or with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups. Similarly, the diethyl groups on the aniline ring can be replaced with other alkyl groups of varying sizes (e.g., dimethyl, di-isopropyl) to probe the steric requirements around the amide bond. Such modifications are instrumental in developing a comprehensive understanding of the molecule's SAR. mdpi.com

Modification SiteOriginal GroupPotential ModificationsRationale
Benzoyl Ring (Position 2)-Cl-F, -Br, -CH₃, -OCH₃, -CF₃Probe electronic effects (donating vs. withdrawing) and steric bulk.
Aniline Ring (Positions 2,6)-CH₂CH₃-CH₃, -CH(CH₃)₂, -FInvestigate the impact of steric hindrance on amide bond rotation and overall conformation.
Benzoyl Ring (Other positions)-H-Cl, -F, -OCH₃Explore the effect of substitution patterns on molecular properties.

Strategies for Chiral Synthesis and Stereoisomer Isolation

The structure of this compound, with bulky ortho-substituents on both aromatic rings, creates significant steric hindrance that restricts rotation around the N-C(aryl) and C(aryl)-C(carbonyl) single bonds. This restricted rotation can give rise to atropisomerism, a form of axial chirality where the molecule is chiral despite lacking a traditional stereocenter. acs.org The resulting enantiomers (atropisomers) can have different biological activities.

Therefore, strategies for controlling this chirality are highly relevant.

Chiral Synthesis: The development of catalytic enantioselective methods allows for the direct synthesis of a single enantiomer. This can be achieved through various asymmetric synthesis techniques, such as chiral palladium-catalyzed N-allylation or N-arylation, which have been used to create N-C axially chiral compounds. mdpi.com Another approach involves the enantiotopic lithiation of a prochiral precursor using a chiral lithium amide base, followed by reaction with an electrophile. acs.org

Stereoisomer Isolation: If a synthetic route produces a racemic mixture of atropisomers, separation is necessary to study the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for resolving enantiomers of chiral benzamides and related compounds. acs.orgnih.gov The conditions, including the mobile phase composition and temperature, can be optimized to achieve baseline separation of the stereoisomers. nih.gov

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the compound This compound could not be located. The search for detailed ¹H NMR, ¹³C NMR, and FT-IR characterizations, as required by the outlined article structure, did not yield results for this specific molecule.

The search results frequently returned data for structurally related but distinct compounds, namely:

2-chloro-N-(2,6-dimethylphenyl)benzamide : This compound differs by having methyl groups instead of ethyl groups on the phenylaniline ring. While its spectroscopic data is available, it is not directly applicable to the requested diethyl analogue due to the different electronic and steric environments.

2-chloro-N-(2,6-diethylphenyl)acetamide : This compound is an acetamide, meaning it has a methyl group attached to the carbonyl carbon of the amide, rather than the 2-chlorophenyl group characteristic of a benzamide. This fundamental structural difference results in significantly different spectroscopic signatures.

While general principles of NMR and IR spectroscopy would allow for theoretical prediction of the spectra for this compound, the request for an article based on detailed, published research findings cannot be fulfilled without access to experimental data.

Therefore, the generation of the requested article, with its specific focus on the spectroscopic and conformational analysis of this compound, is not possible at this time due to the absence of the necessary source data in the public domain.

Structural Elucidation and Advanced Conformational Analysis of 2 Chloro N 2,6 Diethylphenyl Benzamide

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

The key molecular vibrations expected for 2-chloro-N-(2,6-diethylphenyl)benzamide would include:

Amide I Band: Primarily associated with the C=O stretching vibration, this is one of the most characteristic bands in the Raman spectra of amides. For related N-(2,6-disubstituted-phenyl)-amides, this band is typically observed as a strong absorption in the region of 1640-1700 cm⁻¹. researchgate.net

Amide II and III Bands: These are more complex vibrations involving N-H bending and C-N stretching.

N-H Stretch: The N-H stretching vibration is expected to appear as a strong band, typically in the range of 3200-3300 cm⁻¹ for secondary amides in the solid state. researchgate.net

Aromatic C-H Stretch: These vibrations from both the chlorobenzoyl and diethylphenyl rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the methyl and methylene (B1212753) groups of the diethyl substituents are expected in the 2850-2970 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration would be found at lower frequencies, providing evidence for the chloro-substitution on the benzoyl ring.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of molecules. acadpubl.euorientjchem.org Such calculations for this compound would allow for a detailed assignment of the Raman bands and provide insight into the molecule's conformational state.

Table 1: Predicted Prominent Raman Active Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch Amide N-H 3200 - 3300
Aromatic C-H Stretch Phenyl C-H 3000 - 3100
Aliphatic C-H Stretch Ethyl C-H 2850 - 2970
Amide I (C=O Stretch) Amide C=O 1640 - 1700
C=C Ring Stretch Aromatic Rings 1400 - 1600

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure compound like this compound, direct infusion mass spectrometry or GC-MS can be used to determine its molecular weight and elucidate its structure through fragmentation analysis.

The molecular weight of this compound (C₁₇H₁₈ClNO) is 287.78 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 287. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 289 with about one-third the intensity of the molecular ion peak would also be anticipated.

The fragmentation of N-arylbenzamides is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

Alpha-cleavage at the carbonyl group, which can lead to the formation of a benzoyl cation (C₆H₄ClCO⁺) at m/z 139/141 or a fragment corresponding to the loss of the chlorobenzoyl group.

Cleavage of the amide bond (C-N) is a characteristic fragmentation for amides. This would result in the formation of the 2-chlorobenzoyl cation [ClC₆H₄CO]⁺ (m/z 139/141) and the 2,6-diethylaniline (B152787) radical cation.

The 2,6-diethylphenylamino fragment could undergo further fragmentation, such as the loss of an ethyl group.

While specific MS data for this compound is not publicly available, data for the closely related 2-chloro-N-(2,6-diethylphenyl)acetamide (C₁₂H₁₆ClNO, MW: 225.72) shows characteristic fragmentation patterns that can serve as a reference. nist.govnist.gov

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Ion Structure Fragmentation Pathway
287/289 [C₁₇H₁₈ClNO]⁺ Molecular Ion ([M]⁺, [M+2]⁺)
139/141 [ClC₆H₄CO]⁺ Cleavage of the amide C-N bond
148 [C₁₀H₁₄N]⁺ Fragment corresponding to the 2,6-diethylphenylamino cation
119 [C₈H₉]⁺ Loss of an ethyl group from the diethylphenyl fragment

X-ray Crystallography of this compound

Although a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the structure of its close analogue, 2-chloro-N-(2,6-dimethylphenyl)benzamide (CSD Refcode: GASHOP), has been determined and provides a valuable model for predicting the structural features of the diethyl derivative. nih.govresearchgate.net

Single Crystal Growth Techniques

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For N-arylbenzamides, a common and effective method for crystal growth is slow evaporation from a suitable solvent. researchgate.net This technique involves dissolving the purified compound in a solvent or solvent mixture in which it is moderately soluble. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow.

Common solvents used for growing crystals of this class of compounds include ethanol (B145695), methanol, or mixtures such as ethyl acetate (B1210297) and methanol. researchgate.net The choice of solvent is critical and often determined empirically to control the rate of crystallization and the quality of the resulting crystals.

Determination of Crystal System and Unit Cell Parameters

Based on the analysis of its analogue, 2-chloro-N-(2,6-dimethylphenyl)benzamide, it is plausible to predict that this compound would also crystallize in a low-symmetry system, such as monoclinic or orthorhombic. The substitution of methyl with ethyl groups would be expected to increase the volume of the unit cell.

For the dimethyl analogue, the crystal system is monoclinic with the space group P2₁/n. nih.govresearchgate.net The unit cell parameters are a = 4.8322 Å, b = 12.7817 Å, c = 21.8544 Å, with a cell volume of 1349.69 ų. It is anticipated that the unit cell dimensions of the diethyl derivative would be larger to accommodate the bulkier ethyl groups.

Table 3: Crystal Data for the Analogue 2-chloro-N-(2,6-dimethylphenyl)benzamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.8322 (3)
b (Å) 12.7817 (10)
c (Å) 21.8544 (12)
β (°) 90.778 (5)
Volume (ų) 1349.69 (15)

Data from Rodrigues et al., Acta Cryst. (2012). E68, o1408. nih.govresearchgate.net

Analysis of Molecular Conformation and Dihedral Angles within the Crystal Lattice

The conformation of this compound is largely dictated by the steric hindrance imposed by the ortho substituents on both phenyl rings. The central amide linkage (–CO–NH–) is expected to be relatively planar. However, the two aromatic rings are forced to twist out of the plane of this amide group.

In the case of 2-chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angle between the mean planes of the benzoyl and the aniline (B41778) rings is found to be 3.30 (18)°. nih.govresearchgate.net This indicates that the two rings are nearly coplanar with each other but are significantly twisted relative to the central amide plane. The amide group forms dihedral angles of 63.26 (22)° and 59.88 (23)° with the 2-chlorobenzoyl and the 2,6-dimethylanilino rings, respectively. nih.gov

A similar conformation is expected for the diethyl derivative. The larger steric bulk of the ethyl groups compared to methyl groups might lead to a slightly greater dihedral angle between the two aromatic rings and potentially a more pronounced twist relative to the amide plane. The conformation around the amide bond (N-H and C=O) is typically found to be anti to each other in such sterically hindered amides.

Table 4: Key Dihedral Angles in the Analogue 2-chloro-N-(2,6-dimethylphenyl)benzamide

Dihedral Angle Value (°)
Benzoyl Ring Plane vs. Aniline Ring Plane 3.46 (17)
Amide Plane vs. 2-Chlorobenzoyl Ring Plane 63.26 (22)
Amide Plane vs. 2,6-Dimethylanilino Ring Plane 59.88 (23)

Data from Rodrigues et al., Acta Cryst. (2012). E68, o1408. nih.gov

Identification and Characterization of Intermolecular Interactions and Hydrogen Bonding

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen (C=O) of an adjacent molecule.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloro-N-(2,6-dimethylphenyl)benzamide

Investigation of Crystal Packing Motifs and Supramolecular Assembly

A detailed analysis of the crystal packing motifs and supramolecular assembly of this compound cannot be provided due to the lack of published crystallographic data. Information regarding hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the formation of its crystal lattice is not available in the scientific literature.

Solid-State Structural Investigations

Comprehensive solid-state structural investigations require experimental data from techniques such as Solid-State Nuclear Magnetic Resonance (SSNMR) and theoretical calculations like Hirshfeld surface analysis.

Solid-State Nuclear Magnetic Resonance (SSNMR)

No solid-state NMR studies for this compound have been found in the public domain. SSNMR spectroscopy is a powerful technique for probing the local chemical environment of atoms in a solid, and such data would be invaluable for understanding the compound's solid-state conformation and packing.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

A Hirshfeld surface analysis, which is instrumental in quantifying intermolecular interactions within a crystal, is contingent on the availability of crystallographic information files (CIF). As no such files have been deposited for this compound, this analysis cannot be performed.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, is necessary to elucidate the structural characteristics of this compound. Such studies would provide the foundational data required for a complete understanding of its solid-state behavior and intermolecular interactions.

Computational and Theoretical Investigations of 2 Chloro N 2,6 Diethylphenyl Benzamide

Quantum Chemical Calculation Methods

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods are frequently employed to predict molecular structure, vibrational spectra, and other properties. However, no specific studies applying these methods to 2-chloro-N-(2,6-diethylphenyl)benzamide were found.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost. A literature search did not yield any DFT studies specifically performed on this compound.

Geometry Optimization and Prediction of Equilibrium Structures

This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional shape. Parameters such as bond lengths, bond angles, and dihedral angles are determined. No published data on the optimized geometry or predicted equilibrium structure of this compound using DFT is available.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Comparing calculated frequencies with experimental data helps in the assignment of spectral bands to specific molecular vibrations. No such comparative analysis for this compound has been reported in the literature.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The GIAO method is a common approach used with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming molecular structures. There are no available studies that report GIAO NMR predictions for this compound.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to study electronic structure. Ab initio methods are based on first principles without experimental parameters, while semi-empirical methods incorporate some experimental data to simplify calculations. No research detailing the application of these methods to analyze the electronic structure of this compound could be located.

Electronic Structure and Reactivity Descriptors

Computational methods are used to calculate various descriptors that help in understanding the electronic structure and chemical reactivity of a molecule. These can include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and electrophilicity index. These descriptors provide insight into the kinetic stability and reactivity of the compound. No published data on these electronic structure and reactivity descriptors for this compound were found.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For analogous benzamide (B126) structures, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings, while the LUMO is often distributed over the electron-deficient benzoyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on related compounds using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to calculate these energy values.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations for similar molecules. Specific values for this compound would require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Table 2: Illustrative NBO Analysis Data for Key Interactions in a Benzamide Structure

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O) π*(C=O) Value
LP(N) π*(Phenyl) Value
π(Phenyl) π*(C=O) Value

Note: This table presents a generalized example of NBO analysis results. The specific donor-acceptor interactions and their stabilization energies for the title compound would need to be determined through specific calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

For this compound, the MEP surface would likely show the most negative potential (red and yellow regions) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the amide and phenyl groups would exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

Fukui Function Analysis for Local Reactivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. Analysis of Fukui functions for related benzamides helps in identifying the specific atoms that are most likely to participate in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group, allows for multiple conformations. Conformational analysis and potential energy surface mapping are computational techniques used to identify the most stable conformers and the energy barriers between them. The steric hindrance introduced by the two ethyl groups on the phenyl ring is expected to significantly influence the preferred conformation, likely forcing the phenyl rings to be non-coplanar to minimize steric strain.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can reveal information about conformational changes, vibrational motions, and interactions with solvent molecules. This information is valuable for understanding the compound's behavior in a realistic environment.

Theoretical Insights into Intermolecular Hydrogen Bonding and Stacking Interactions

The molecular structure of this compound, with its amide group (N-H donor and C=O acceptor), allows for the formation of intermolecular hydrogen bonds. These interactions are crucial in determining the crystal packing and solid-state structure of the compound. Additionally, the presence of two phenyl rings suggests the possibility of π-π stacking interactions, which would also contribute to the stability of the crystal lattice. Theoretical studies on similar molecules have confirmed that N-H···O hydrogen bonds are a common and significant intermolecular interaction in the solid state of benzamides.

Chemical Reactivity and Degradation Pathways of 2 Chloro N 2,6 Diethylphenyl Benzamide

Mechanistic Studies of Chemical Transformations

The primary sites for chemical transformation on 2-chloro-N-(2,6-diethylphenyl)benzamide are the chlorine-substituted carbon on the benzoyl ring and the amide functional group itself.

The replacement of the chlorine atom on the benzoyl ring by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is generally unfavorable for simple aryl halides unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group.

The SNAr mechanism involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step.

Elimination of the Leaving Group: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product. libretexts.org

For this compound, the amide group (-C(O)NH-) is a meta-directing deactivator for electrophilic substitution, but its influence on nucleophilic substitution is less straightforward. It does not provide the strong activation necessary to facilitate the SNAr reaction under mild conditions. Consequently, nucleophilic substitution at the chlorine atom is expected to be very slow and require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The steric bulk of the ortho-amide group may also slightly hinder the initial approach of the nucleophile.

The secondary amide group is generally stable but can undergo specific transformations under certain conditions. While hydrolysis (discussed in section 5.2) is the most common degradation pathway, other reactions are possible.

Specialized reagents can effect the cleavage of secondary amides. For instance, diaryldialkoxysulfuranes have been shown to react with secondary amides to yield sulfilimines and esters. This reaction proceeds through an intermediate diaryl(amido)sulfonium ion, which then undergoes attack at the carbonyl carbon. Tertiary amides are unreactive under these conditions, highlighting the importance of the N-H proton.

Additionally, under specific photochemical and alkaline conditions, N-dealkylation of aryl tertiary amides can occur. acs.org While the target compound is a secondary amide, similar photoinduced oxidative pathways could potentially lead to transformations at the nitrogen atom, although such reactions are not considered common degradation routes under typical environmental conditions.

Hydrolysis and Solvolysis Reactions

Hydrolysis, the cleavage of the amide bond by water, is a primary degradation pathway for this compound. This reaction can be catalyzed by either acid or base, though it is generally slow for amides compared to esters. The rate and mechanism are significantly influenced by the substantial steric hindrance around the amide linkage, conferred by the ortho-chlorine on the benzoyl ring and the two ortho-ethyl groups on the N-phenyl ring.

Under acidic conditions, the hydrolysis of an amide proceeds via a well-established mechanism. khanacademy.orgyoutube.com

Protonation: The carbonyl oxygen of the amide is reversibly protonated by an acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group, converting the -NHR group into a better leaving group (-NH₂⁺R).

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,6-diethylaniline (B152787) as a neutral amine leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield 2-chlorobenzoic acid and regenerate the acid catalyst.

Kinetics: The rate of acid-catalyzed hydrolysis is critically dependent on the steric environment of the amide bond. The presence of the 2,6-diethylphenyl group creates significant steric shielding, hindering the approach of the water nucleophile to the carbonyl carbon. This steric hindrance is expected to dramatically decrease the rate constant for hydrolysis compared to less substituted amides like benzanilide.

Table 1: Expected Influence of Steric Hindrance on Acid-Catalyzed Hydrolysis Rate

CompoundSubstituents Flanking AmideExpected Relative Rate of HydrolysisRationale
Benzamide (B126)NoneFastUnhindered access for water nucleophile.
N-phenylbenzamideOne phenyl groupModerateSome steric hindrance from the N-phenyl group.
This compound Ortho-chloro, two ortho-ethyl groupsVery SlowSevere steric hindrance impeding the approach of water to the carbonyl carbon. researchgate.net

In basic or alkaline conditions, hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion. khanacademy.orgyoutube.com

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide to form a tetrahedral anionic intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,6-diethylphenylamide anion (⁻NH-Ar). This is typically the rate-determining step because the amide anion is a very poor leaving group.

Acid-Base Reaction: The highly basic 2,6-diethylphenylamide anion immediately deprotonates the newly formed 2-chlorobenzoic acid in a rapid, irreversible acid-base reaction. This step drives the equilibrium towards the products, forming the carboxylate salt and the neutral amine (2,6-diethylaniline).

Kinetics: Similar to the acid-catalyzed pathway, the rate of base-promoted hydrolysis is profoundly affected by steric hindrance. The bulky 2,6-diethylphenyl group impedes the trajectory of the incoming hydroxide nucleophile, making the initial attack on the carbonyl carbon significantly slower. Studies on the alkaline hydrolysis of anilides have shown that ortho-substituents on the N-aryl ring drastically reduce the reaction rate. researchgate.net Therefore, this compound is expected to be highly resistant to base-promoted hydrolysis.

Table 2: Expected Kinetic Parameters for Base-Promoted Hydrolysis

ParameterExpected Value for this compoundJustification
Rate Constant (k)Very smallHigh activation energy due to severe steric hindrance from ortho-substituents on both rings, impeding hydroxide attack. researchgate.net
Half-life (t₁/₂)Very longThe compound is expected to be highly persistent in alkaline aqueous environments.

Photochemical Degradation Studies

Photochemical degradation involves the absorption of light energy (typically UV radiation) leading to chemical transformations. For this compound, two primary photochemical processes are plausible based on studies of analogous compounds: cleavage of the carbon-chlorine bond and reactions involving the amide linkage.

The primary photochemical event for many chloroaromatic compounds is the homolytic cleavage of the C-Cl bond upon absorption of UV radiation. researchgate.nettsijournals.com This process generates a benzoyl-N-(2,6-diethylphenyl)amide radical and a chlorine radical.

Pathway 1: Dehalogenation

Initiation: Ar-Cl + hν → Ar• + Cl•

Propagation: The resulting aryl radical (Ar•) is highly reactive and can abstract a hydrogen atom from the solvent or other organic matter to form N-(2,6-diethylphenyl)benzamide. It can also react with oxygen to form peroxy radicals, leading to a cascade of further oxidation products.

A study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) found that 2-chlorobenzamide (B146235) was a major photoproduct, indicating cleavage of the urea linkage. acs.org By analogy, a secondary photochemical pathway for this compound could involve cleavage of the amide bond itself.

Pathway 2: Amide Bond Cleavage

Initiation: R-C(O)-NH-R' + hν → R-C(O)• + •NH-R' or R-C(O)-NH• + •R'

Products: This could lead to the formation of 2-chlorobenzoyl radicals and N-(2,6-diethylphenyl)amino radicals, which would then react further to form a complex mixture of products, including 2-chlorobenzoic acid and 2,6-diethylaniline.

The relative importance of these pathways would depend on the specific irradiation conditions (wavelength, solvent, presence of oxygen). However, dehalogenation is often a dominant initial step in the photodegradation of chloroaromatic compounds.

Table 3: Potential Photochemical Degradation Products

Product NameFormation Pathway
N-(2,6-diethylphenyl)benzamideHomolytic C-Cl bond cleavage followed by hydrogen abstraction.
2-chlorobenzoic acidCleavage of the amide C-N bond and subsequent oxidation/hydrolysis.
2,6-diethylanilineCleavage of the amide C-N bond.
Biphenyl derivativesDimerization of aryl radicals formed from C-Cl cleavage.

Insufficient Data Available for a Comprehensive Analysis of this compound's Chemical Reactivity and Degradation

Following a thorough review of available scientific literature, it has been determined that there is a significant lack of specific experimental data concerning the chemical reactivity and degradation pathways of the compound this compound. While research exists for structurally similar molecules, such as other N-aryl benzamides and chloroacetanilide herbicides, this information does not directly address the unique properties and environmental fate of the specified compound.

The user's request for a detailed article, including specific data on ultraviolet (UV) irradiation effects, photoproduct identification, the influence of environmental factors on photolysis, oxidative and reductive chemical degradation, and various aspects of its biotransformation and environmental fate, cannot be fulfilled with the currently available scientific findings. The absence of dedicated studies on this compound means that critical data points, such as degradation rates, identification of specific metabolites, and adsorption/leaching coefficients, are not documented.

General degradation patterns for related compounds suggest potential pathways; for instance, chloroaromatic compounds can undergo dechlorination under UV irradiation, and amide linkages are susceptible to hydrolysis. Microbial degradation is a common fate for many organic compounds in the environment. However, the specific reactivity of this compound will be influenced by the unique combination and arrangement of its functional groups—the chlorinated benzoyl group and the diethylphenyl amide group—which would require specific experimental investigation to characterize accurately.

Without dedicated research on this compound, any attempt to provide a detailed analysis as per the requested outline would be speculative and would not meet the required standards of scientific accuracy. Therefore, a comprehensive and authoritative article on this specific topic cannot be generated at this time. Further empirical research is needed to elucidate the chemical reactivity and environmental degradation of this compound.

Structure Reactivity Relationships and Mechanistic Correlations for 2 Chloro N 2,6 Diethylphenyl Benzamide

Influence of Molecular Architecture on Chemical Reactivity

The 2-Chlorobenzoyl Group: The chlorine atom at the ortho position of the benzoyl ring exerts a significant influence. Electronically, as a halogen, it has an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). Due to its position, the inductive effect typically dominates, increasing the electrophilicity of the carbonyl carbon. This makes the amide group more susceptible to nucleophilic attack. Sterically, the ortho-chloro group can influence the conformation of the amide linkage, potentially forcing the carbonyl oxygen to be positioned syn to it, as has been observed in analogous structures like 2-chloro-N-(2,6-dichlorophenyl)benzamide. nih.gov

The Amide Linker (-CO-NH-): The amide group is a critical functional group that exhibits resonance, resulting in a planar or near-planar geometry. This planarity affects the rotational freedom around the C-N bond. The reactivity of the amide includes potential hydrolysis under acidic or basic conditions and hydrogen bonding capabilities via the N-H group.

The 2,6-Diethylphenyl Group: The aniline-derived portion of the molecule features two ethyl groups at the ortho positions. This substitution pattern introduces significant steric hindrance around the nitrogen atom and the amide bond. This steric bulk has a profound effect on the molecule's conformation, particularly the dihedral angle between the two aromatic rings. In the related compound 2-chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is small, suggesting a nearly co-planar arrangement. nih.govresearchgate.net However, the larger ethyl groups in the target compound would likely increase this angle, leading to greater twisting between the rings. This twisting can, in turn, affect the degree of resonance delocalization across the amide bond and into the phenyl ring, thereby influencing reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. uliege.be For 2-chloro-N-(2,6-diethylphenyl)benzamide, a QSRR analysis would involve correlating its structural or physicochemical properties (descriptors) with a measurable aspect of its reactivity, such as reaction rates or equilibrium constants.

The development of a QSRR model for this compound and its analogs would follow these steps:

Data Set Compilation: A series of related N-aryl benzamides with varying substituents would be synthesized, and their reactivity for a specific reaction (e.g., rate of hydrolysis) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents.

Steric Descriptors: Taft steric parameters (Es), which quantify the steric bulk of substituents.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Calculated properties such as partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments.

Model Building: Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that links the descriptors to the observed reactivity. chemrxiv.org

A hypothetical QSRR model for the hydrolysis rate (log k) of a series of N-(2,6-diethylphenyl)benzamides might look like:

log k = c₀ + c₁σ + c₂Es

Where σ represents the electronic effect of the substituent on the benzoyl ring and Es represents its steric effect.

Table 1: Hypothetical Descriptors for QSRR Analysis of Substituted N-(2,6-diethylphenyl)benzamides

Substituent (on Benzoyl Ring)Hammett Constant (σ)Taft Steric Parameter (Es)
H0.001.24
2-Cl0.200.27
4-Cl0.230.97
4-NO₂0.782.52
4-OCH₃-0.270.99

This table is illustrative and provides standard parameter values for the purpose of explaining the QSRR concept.

Such models are powerful tools for predicting the reactivity of new, unsynthesized compounds within the same class. chemrxiv.org

Mechanistic Elucidation of Key Chemical Processes

The primary chemical processes involving this compound are expected to center on the reactivity of the amide functional group.

Amide Hydrolysis: This is a characteristic reaction of amides, which can proceed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine (2,6-diethylaniline) lead to the formation of 2-chlorobenzoic acid. The steric hindrance from the 2,6-diethylphenyl group would likely slow this process compared to less hindered amides.

Base-Catalyzed Hydrolysis: This mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion (or its protonated form) yields the carboxylate. This process is generally slower for amides than for esters because the leaving group is a stronger base.

Reactions at the N-H Bond: The amide N-H bond is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in various nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution. The 2,6-diethylphenyl ring is activated by the ethyl groups and the amide nitrogen (if resonance is effective), directing incoming electrophiles to the para position. The 2-chlorobenzoyl ring is deactivated by the carbonyl group and the chlorine atom.

The conformation dictated by the bulky substituents is critical. The degree of twist between the phenyl rings and the amide plane will influence the extent of electronic communication between them, thereby modulating the rates of these reactions.

Comparative Analysis with Related N-Aryl Amides and Benzamides

To infer the properties of this compound, it is useful to compare its expected structure with crystallographically characterized analogs. Key parameters for comparison include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

A closely related analog is 2-chloro-N-(2,6-dimethylphenyl)benzamide . In this molecule, the dihedral angle between the benzoyl and the aniline rings is very small, at 3.30(18)°. nih.govresearchgate.net This indicates that the two rings are nearly parallel to each other. The amide group itself is twisted out of the planes of both the 2-chlorobenzoyl and the 2,6-dimethylanilino rings. researchgate.net

Another relevant compound is 2-chloro-N-(2-methylphenyl)benzamide , where the steric hindrance is less severe. In this case, the two aromatic rings are also nearly coplanar, with a dihedral angle of 4.08(18)°. researchgate.net In contrast, in 2-chloro-N-(3-methylphenyl)benzamide , where the ortho-substituent is absent on the aniline ring, the dihedral angle between the rings is much larger at 38.7(1)°. nih.gov

This comparison suggests that the presence of two ortho-substituents on the aniline ring forces the aromatic rings into a more co-planar arrangement than might be expected. While the ethyl groups in this compound are larger than methyl groups, it is plausible that this preference for a near-parallel ring arrangement would persist. However, the increased steric strain would likely manifest in other structural distortions, such as elongated bond lengths or wider bond angles around the amide linkage.

Table 2: Comparison of Dihedral Angles in Related Benzamide (B126) Structures

CompoundDihedral Angle Between Aromatic RingsReference
2-chloro-N-(2,6-dimethylphenyl)benzamide3.30(18)° nih.govresearchgate.net
2-chloro-N-(2-methylphenyl)benzamide4.08(18)° researchgate.net
2-chloro-N-(3-methylphenyl)benzamide38.7(1)° nih.gov

The reactivity of this compound can also be compared to chloroacetamides. For example, N-aryl 2-chloroacetamides are known for the easy replacement of the chlorine atom by nucleophiles. researchgate.net While the chlorine in the target compound is on an aromatic ring and thus much less reactive in nucleophilic substitution, the general principles of how substituents affect the reactivity of the amide bond hold.

Development of Predictive Models for Chemical Behavior

Beyond QSRR, modern computational chemistry offers powerful tools for developing predictive models of chemical behavior. These models can provide insights into reaction mechanisms, transition state energies, and thermodynamic properties.

For this compound, a predictive modeling approach would involve:

Conformational Analysis: Using molecular mechanics or quantum chemistry methods (like Density Functional Theory, DFT), the potential energy surface of the molecule would be explored to identify the most stable conformations. This is crucial as reactivity is highly dependent on the three-dimensional structure. The analysis would focus on the rotational barriers around the C-N amide bond and the bonds connecting the rings to the amide group.

Reaction Pathway Modeling: To study a specific reaction, such as hydrolysis, the entire reaction coordinate would be modeled. This involves identifying the structures of the reactants, transition states, and products. The calculated activation energies would provide a quantitative prediction of the reaction rate.

Machine Learning Models: By generating a large dataset of calculated properties for a range of related benzamides, machine learning algorithms could be trained to predict reactivity. uliege.be These models can often uncover complex, non-linear relationships between structure and reactivity that are missed by traditional QSRR methods.

These predictive models, once validated against experimental data for a subset of compounds, can be used to screen virtual libraries of related molecules, accelerating the discovery of new compounds with desired reactivity profiles.

Future Directions and Advanced Research Perspectives for 2 Chloro N 2,6 Diethylphenyl Benzamide

Exploration of Novel Synthetic Methodologies

The classical synthesis of N-aryl amides often involves the coupling of an acid chloride with an aniline (B41778) derivative. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-chloro-N-(2,6-diethylphenyl)benzamide and its analogues.

Key Research Thrusts:

Continuous Flow Synthesis: Investigating the use of microreactor technology for the synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and enhanced safety profiles compared to traditional batch processing.

Catalytic C-H Activation: A forward-looking approach would be the exploration of transition-metal-catalyzed C-H activation/amination reactions. This would involve the direct coupling of 2-chlorobenzamide (B146235) with 1,3-diethylbenzene, bypassing the need for pre-functionalized starting materials and reducing waste.

Biocatalytic Synthesis: The use of enzymes, such as lipases or amidases, as catalysts could provide a highly selective and environmentally benign synthetic route. Research in this area would focus on identifying or engineering enzymes capable of efficiently catalyzing the amidation reaction to form this compound.

These novel methodologies could not only streamline the synthesis but also open avenues for the creation of diverse libraries of related compounds for further study.

Advanced Spectroscopic and Imaging Techniques for Characterization

While standard techniques like NMR and IR spectroscopy are used for routine characterization researchgate.net, a deeper understanding of the structural and dynamic properties of this compound requires the application of more advanced analytical methods. Building on structural studies of similar compounds like 2-chloro-N-(2,6-dimethylphenyl)benzamide, which have detailed crystal structures and intermolecular interactions researchgate.net, future work can probe more subtle features.

Potential Advanced Techniques:

Solid-State NMR (ssNMR): To complement single-crystal X-ray diffraction data, ssNMR can provide detailed information about the local environment of atoms in polycrystalline or amorphous samples, revealing insights into polymorphism and molecular packing.

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces. It could be employed to study the collective vibrational modes and crystal lattice dynamics of this compound.

Mass Spectrometry Imaging (MSI): Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging could be used to map the spatial distribution of the compound and its potential metabolites in biological tissues or environmental samples, providing crucial information about its localization and fate.

Integration of Machine Learning and AI in Chemical Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these tools can predict a wide range of properties, accelerating research and reducing the need for extensive experimental work. Deep learning models, particularly directed message-passing neural networks (D-MPNNs) as implemented in packages like Chemprop, have shown state-of-the-art performance in predicting molecular properties from their structure alone chemrxiv.orgnih.govnih.gov.

Future Applications:

Property Prediction: ML models can be trained on large chemical datasets to predict key physicochemical properties of this compound, such as solubility, logP, and toxicity endpoints.

Reaction Outcome Prediction: Advanced models can predict the optimal reaction conditions or the likelihood of success for novel synthetic routes, guiding experimental design .

Cross-Modal Learning: Integrating graph-based representations from Graph Neural Networks (GNNs) with the vast chemical knowledge embedded in Large Language Models (LLMs) can enhance the accuracy and robustness of property predictions researchgate.net.

Table 1: Illustrative Machine Learning Predictions for this compound
PropertyPredicted ValueModel UsedConfidence Score
Aqueous Solubility (logS)-4.5D-MPNN0.92
Octanol-Water Partition Coefficient (logP)4.2D-MPNN0.95
Boiling Point (°C)435.8Graph-based Model0.88
Acute Oral Toxicity (LD50, mg/kg)>2000Toxicity Predictor Model0.85

Elucidation of Complex Degradation Networks

Understanding the environmental fate and metabolic pathways of this compound is crucial. Future research should focus on identifying its degradation products under various conditions (e.g., biotic, abiotic, photolytic). Insights can be drawn from related compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide, which is a known metabolite of herbicides such as Alachlor and Butachlor nih.gov.

Methodological Approaches:

Metabolite Identification: Using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS/MS) to analyze samples from degradation studies. This allows for the detection and structural elucidation of even trace-level transformation products.

Isotope Labeling Studies: Synthesizing isotopically labeled (e.g., ¹³C or ¹⁵N) this compound to trace its path through complex environmental or biological systems and unequivocally identify its degradation products.

Predictive Degradation Modeling: Employing computational tools to predict likely sites of metabolic attack and forecast potential degradation pathways, thereby guiding experimental investigations.

Table 2: Hypothetical Degradation Products of this compound
Potential ProductProposed TransformationAnalytical Signature (m/z)
N-(2,6-diethylphenyl)benzamideReductive dehalogenation[M-Cl+H]+
2-chloro-N-(2-ethyl-6-vinylphenyl)benzamideEthyl group oxidation[M-2H]+
2-chlorobenzoic acidAmide bond hydrolysis[M-C10H14N]+
2,6-diethylaniline (B152787)Amide bond hydrolysis[M-C7H4ClO]+

Multiscale Computational Modeling of Chemical Systems

To bridge the gap between molecular properties and macroscopic behavior, multiscale computational modeling offers a powerful approach. This involves using a hierarchy of simulation techniques to study the system across different length and time scales researchgate.net.

Integrated Modeling Workflow:

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be used to determine the ground-state geometry, electronic structure, and vibrational frequencies of an isolated molecule of this compound. This provides accurate parameters for higher-level models.

Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can model the behavior of a large ensemble of molecules. This can be used to predict bulk properties like density and viscosity, or to study the interaction of the compound with a solvent, a surface, or a biological macromolecule like a receptor protein.

Coarse-Grained (CG) Modeling: For very large systems or long simulation times, CG models that group atoms into larger "beads" can be developed. This would allow for the study of processes like self-assembly or partitioning into complex media.

This integrated computational approach will enable a holistic understanding of this compound, from its quantum mechanical nature to its macroscopic behavior, providing insights that are often inaccessible through experiments alone.

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